2-Bromo-4,5-diethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-diethoxyaniline is an organic compound with the molecular formula C10H14BrNO2. It is a brominated derivative of diethoxyaniline, characterized by the presence of bromine and ethoxy groups attached to an aniline core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,5-diethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 4,5-diethoxyaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve a one-pot method to streamline the process and reduce costs. This method can utilize readily available raw materials and simple reaction conditions to achieve high yields. For example, the bromination reaction can be carried out in a non-polar solvent with the aid of sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-diethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4,5-diethoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diethoxyaniline and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Bromo-2,5-dimethoxyaniline: Another brominated aniline derivative with different substitution patterns.
Uniqueness
2-Bromo-4,5-diethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-4,5-diethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDSDLICUNOIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.